Fluticasone 21-Isobutyrate-d6
CAS No.:
Cat. No.: VC0200833
Molecular Formula: C₂₆H₂₇D₆F₃O₅S
Molecular Weight: 520.63
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₆H₂₇D₆F₃O₅S |
|---|---|
| Molecular Weight | 520.63 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Based on the information available for related fluticasone derivatives, we can infer that Fluticasone 21-Isobutyrate-d6 is structurally related to Fluticasone 21-Isobutyrate (CAS Number: 1648562-63-3), with 6 hydrogen atoms replaced with deuterium atoms . The base structure likely includes the characteristic fluticasone core with a fluorinated methyl sulfanyl group and an isobutyrate ester moiety at the 21-position.
Physicochemical Properties
The following table presents the inferred physicochemical properties of Fluticasone 21-Isobutyrate-d6, based on the properties of related fluticasone derivatives:
Impact of Deuteration
Deuteration generally has the following effects on drug molecules:
-
Increased Bond Strength: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can reduce the rate of bond cleavage in metabolic reactions.
-
Altered Reaction Kinetics: Reactions involving the breaking of C-D bonds typically proceed more slowly than equivalent reactions involving C-H bonds, due to the kinetic isotope effect.
-
Metabolic Stability: Deuteration at sites of metabolic vulnerability can enhance a drug's metabolic stability, potentially leading to a longer half-life and reduced clearance.
-
Pharmacokinetic Profile: Enhanced metabolic stability can result in more consistent drug exposure, potentially allowing for less frequent dosing.
Synthesis and Production Methods
General Synthetic Approach
The synthesis of Fluticasone 21-Isobutyrate-d6 likely involves a multi-step process similar to that used for other fluticasone derivatives, with additional steps for deuterium incorporation. Based on the patent information for fluticasone propionate, key steps may include:
-
Preparation of the Fluticasone Core: Formation of the basic steroid structure with appropriate substitutions.
-
Functionalization: Introduction of fluorine atoms and the thiocarboxylic acid moiety.
-
Esterification: Attachment of the isobutyrate group at the 21-position.
-
Deuteration: Incorporation of deuterium atoms at specific positions, likely using deuterated reagents or catalytic hydrogen-deuterium exchange.
Solvent Considerations
The patent for fluticasone propionate production emphasizes the importance of solvent selection in the synthesis process . For Fluticasone 21-Isobutyrate-d6, similar considerations may apply:
| Solvent | Role in Synthesis |
|---|---|
| Ethyl Acetate | Primary reaction solvent |
| N,N-Dimethylformamide | Co-solvent in certain reaction steps |
| Toluene or Iso-octane | Anti-solvent for crystallization |
| Methyl Ethyl Ketone | Increases reaction rate when added to ethyl acetate |
The patent notes that "the use of methyl ethyl ketone or addition of methyl ethyl ketone to ethyl acetate increases the rate of reaction" .
Purification Process
Based on the purification methods described for fluticasone propionate, the purification of Fluticasone 21-Isobutyrate-d6 might involve:
-
Acid-Base Extraction: Sequential washing with dilute hydrochloric acid to remove amine compounds, followed by washing with aqueous sodium bicarbonate to remove unreacted precursors .
-
Concentration: Distillation of the organic layer to reduce volume .
-
Crystallization: Addition of an anti-solvent such as toluene or iso-octane to induce crystallization of the product .
-
Filtration and Drying: Isolation of the crystalline product by filtration, followed by drying under appropriate conditions.
The patent specifically mentions that "the mixture is warmed to 20°C over 2-3 hrs and the resultant suspension is sequentially washed with 0.5M hydrochloric acid (23 ml), 1% w/w aqueous sodium bicarbonate solution" .
Mechanism of Action
Molecular Mechanism
As a fluticasone derivative, Fluticasone 21-Isobutyrate-d6 likely acts as a glucocorticoid receptor agonist, binding to and activating glucocorticoid receptors (GRs) in target tissues. The general mechanism of action for glucocorticoids involves:
-
Diffusion: The lipophilic molecule diffuses across the cell membrane into the cytoplasm.
-
Receptor Binding: The drug binds to cytoplasmic GRs, causing a conformational change.
-
Nuclear Translocation: The activated GR-drug complex translocates to the nucleus.
-
DNA Binding: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes.
-
Transcriptional Regulation: This binding results in the modulation of gene transcription, including:
-
Transactivation: Increased expression of anti-inflammatory proteins.
-
Transrepression: Decreased expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Therapeutic Applications
Respiratory Conditions
-
Asthma: Management of persistent asthma as a maintenance therapy.
-
Chronic Obstructive Pulmonary Disease (COPD): Reduction of exacerbations and improvement of lung function.
-
Allergic Rhinitis: Relief of nasal symptoms associated with seasonal or perennial allergies.
Dermatological Conditions
-
Atopic Dermatitis: Management of inflammatory skin lesions.
-
Psoriasis: Reduction of skin inflammation and scaling.
-
Contact Dermatitis: Alleviation of allergic skin reactions.
| Advantage | Mechanism | Clinical Implication |
|---|---|---|
| Enhanced Metabolic Stability | Slower cleavage of C-D bonds compared to C-H bonds | Extended half-life, potentially allowing for less frequent dosing |
| Reduced Formation of Toxic Metabolites | Altered metabolic pathways due to the kinetic isotope effect | Potentially improved safety profile |
| More Consistent Drug Exposure | Reduced inter- and intra-patient variability in drug metabolism | More predictable clinical response |
| Lower Effective Doses | Enhanced bioavailability due to reduced first-pass metabolism | Potentially reduced side effects while maintaining efficacy |
Comparative Analysis with Other Fluticasone Derivatives
Structural Comparison
The following table compares the structural features of Fluticasone 21-Isobutyrate-d6 with other fluticasone derivatives based on information from the search results:
Functional Comparison
The various structural modifications in fluticasone derivatives can significantly impact their functional properties:
| Property | Fluticasone 21-Isobutyrate-d6 (inferred) | Fluticasone 21-Isobutyrate | Fluticasone Propionate |
|---|---|---|---|
| Lipophilicity | Similar to non-deuterated counterpart | High due to isobutyrate group | Moderately high |
| Receptor Binding Affinity | Similar to non-deuterated counterpart | High | High |
| Metabolic Stability | Enhanced due to deuteration | Moderate | Moderate |
| Duration of Action | Potentially longer | Moderate to long | Moderate to long |
| Topical Potency | Similar to non-deuterated counterpart | High | High |
| Systemic Bioavailability (when administered topically) | Potentially altered due to deuteration | Low | Very low |
Current Research and Future Directions
Pharmacokinetic Investigations
Current research may focus on characterizing the pharmacokinetic profile of Fluticasone 21-Isobutyrate-d6, particularly:
-
Absorption: Rate and extent of absorption from various administration routes.
-
Distribution: Tissue distribution and protein binding characteristics.
-
Metabolism: Identification of metabolic pathways and quantification of the impact of deuteration on metabolic stability.
-
Elimination: Determination of elimination half-life and clearance mechanisms.
The investigation of these parameters would help establish the potential advantages of the deuterated compound over its non-deuterated counterpart in terms of pharmacokinetic profile and therapeutic index.
Formulation Development
Research efforts may be directed toward developing optimal formulations of Fluticasone 21-Isobutyrate-d6 for various routes of administration:
-
Inhalation: Dry powder inhalers (DPIs) or metered-dose inhalers (MDIs) for respiratory conditions.
-
Intranasal: Aqueous suspensions or solutions for nasal spray devices.
-
Topical: Creams, ointments, or lotions for dermatological applications.
The development of suitable formulations would be critical in maximizing the therapeutic potential of the compound while minimizing potential side effects.
Clinical Studies
Future clinical investigations may focus on:
-
Efficacy Comparison: Head-to-head studies comparing Fluticasone 21-Isobutyrate-d6 with its non-deuterated counterpart and other corticosteroids.
-
Dosing Optimization: Determination of optimal dosing regimens based on the compound's pharmacokinetic profile.
-
Long-term Safety: Evaluation of the long-term safety profile, particularly with respect to systemic side effects.
-
Special Populations: Studies in pediatric patients, elderly patients, and patients with hepatic or renal impairment.
These clinical studies would provide valuable insights into the therapeutic utility and safety profile of Fluticasone 21-Isobutyrate-d6 in various patient populations.
Innovative Applications
Emerging research may explore novel applications and delivery approaches:
-
Combination Therapies: Development of fixed-dose combinations with other classes of medications, such as long-acting beta-agonists for respiratory conditions.
-
Targeted Delivery Systems: Investigation of nanoparticle-based delivery systems for enhanced targeting and reduced systemic exposure.
-
Extended-Release Formulations: Development of long-acting formulations that capitalize on the enhanced metabolic stability conferred by deuteration.
The exploration of these innovative approaches could potentially expand the therapeutic utility of Fluticasone 21-Isobutyrate-d6 and address unmet medical needs in the management of inflammatory conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume